N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride
Description
Structural Classification of Pyrazole-Based Compounds
Pyrazole-based compounds represent one of the most extensively studied classes of five-membered heterocycles in pharmaceutical chemistry, characterized by their five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. The pyrazole nucleus exhibits remarkable structural diversity through various substitution patterns that can dramatically influence both the physicochemical properties and biological activities of the resulting compounds. The classification of pyrazole derivatives is typically based on the number and position of substituents, with particular attention to the substitution patterns at the nitrogen atoms and carbon positions.
The fundamental pyrazole structure allows for multiple substitution possibilities, creating distinct subclasses of compounds with varying biological profiles. Monosubstituted pyrazoles, particularly those bearing substituents at the 3-position or 5-position, demonstrate different tautomeric preferences and biological activities compared to their disubstituted or polysubstituted counterparts. The presence of amino groups at specific positions, such as the 5-amino substitution pattern found in N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride, creates compounds with enhanced nucleophilicity and hydrogen bonding capabilities that significantly impact their interaction with biological targets.
The structural classification extends to consideration of the electronic properties imparted by different substituents. Electron-donating groups such as amino and methoxy substituents tend to increase the electron density of the pyrazole ring, enhancing its reactivity toward electrophilic species and potentially improving binding affinity to certain biological targets. Conversely, electron-withdrawing groups can modulate the basicity and overall charge distribution of the molecule, leading to different biological profiles and pharmacokinetic properties.
| Substitution Pattern | Tautomeric Preference | Biological Activity Focus | Representative Examples |
|---|---|---|---|
| 3-Substituted | 3-Tautomer favored | Anti-inflammatory | Celecoxib derivatives |
| 5-Substituted | 5-Tautomer favored | Antimicrobial | 5-Aminopyrazoles |
| 3,5-Disubstituted | Variable | Broad spectrum | Multi-target compounds |
| 1,3,5-Trisubstituted | Fixed substitution | Targeted activity | Kinase inhibitors |
Role of Acetamide Functional Groups in Bioactive Molecules
The acetamide functional group occupies a position of fundamental importance in medicinal chemistry, serving as a versatile pharmacophore that contributes significantly to the biological activity and drug-like properties of numerous therapeutic agents. Within the context of heterocyclic compounds, acetamide moieties function as essential structural elements that facilitate specific molecular interactions with biological targets while simultaneously influencing the overall pharmacokinetic profile of the parent molecule. The amide bond present in acetamide derivatives exhibits remarkable stability under physiological conditions, making it an ideal linkage for maintaining structural integrity during biological transport and metabolism.
The hydrogen bonding capabilities of acetamide groups represent one of their most significant contributions to biological activity. The carbonyl oxygen serves as a hydrogen bond acceptor, while the nitrogen atom can function as both a hydrogen bond donor and acceptor, depending on the substitution pattern and protonation state. These multiple hydrogen bonding opportunities enable acetamide-containing compounds to form stable complexes with enzyme active sites, receptor binding domains, and other biological macromolecules. In the case of this compound, the acetamide functionality provides critical interaction points that complement the binding contributions of the pyrazole ring system.
Research has demonstrated that acetamide derivatives exhibit significant therapeutic potential across multiple disease areas, with documented activities including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The acetamide group in these compounds often serves as a key pharmacophoric element that determines both the potency and selectivity of biological activity. Studies have shown that modifications to the acetamide structure, such as the introduction of methoxy substituents as seen in the target compound, can dramatically alter the biological profile and improve therapeutic efficacy.
The metabolic stability of acetamide-containing compounds represents another crucial advantage of this functional group in drug design. Unlike ester linkages, which are readily hydrolyzed by esterases, acetamide bonds demonstrate remarkable resistance to enzymatic cleavage under physiological conditions. This stability ensures that the parent compound reaches its intended biological target in an intact form, rather than being prematurely metabolized to inactive fragments. However, the acetamide group can still undergo controlled metabolism when necessary, providing opportunities for prodrug design and controlled release formulations.
| Acetamide Property | Biological Impact | Design Consideration |
|---|---|---|
| Hydrogen Bond Donor | Enhanced target binding | Optimize nitrogen substitution |
| Hydrogen Bond Acceptor | Protein complex stabilization | Consider carbonyl accessibility |
| Metabolic Stability | Prolonged activity | Balance stability with clearance |
| Solubility Modulation | Improved bioavailability | Combine with appropriate substituents |
Significance of Methoxy and Amino Substituents in Heterocyclic Chemistry
The incorporation of methoxy and amino substituents into heterocyclic frameworks represents a fundamental strategy in medicinal chemistry for optimizing both the physicochemical properties and biological activities of drug candidates. These functional groups contribute distinct electronic and steric effects that can dramatically influence molecular behavior, from basic chemical reactivity to complex biological interactions with target proteins. The methoxy group, in particular, serves as an electron-donating substituent that increases electron density on the heterocyclic ring while simultaneously providing opportunities for additional hydrogen bonding interactions through its oxygen atom.
Amino substituents in heterocyclic compounds, such as the 5-amino group present in this compound, contribute significant nucleophilicity and hydrogen bonding capacity to the molecular framework. The amino group can exist in various protonation states depending on the local chemical environment and physiological conditions, allowing for dynamic interactions with biological targets. Research has demonstrated that 5-aminopyrazoles exhibit enhanced biological activities compared to their non-amino counterparts, with the amino group often serving as a critical contact point for enzyme binding and catalytic interactions.
The combination of methoxy and amino substituents creates a synergistic effect that optimizes both the electronic properties and the three-dimensional structure of heterocyclic compounds. The electron-donating nature of both groups increases the overall electron density of the heterocyclic system, potentially enhancing binding affinity to electron-deficient biological targets while maintaining appropriate basicity for physiological compatibility. Studies have shown that compounds bearing both methoxy and amino substituents often demonstrate improved selectivity profiles compared to molecules containing only one of these functional groups.
The spatial arrangement of methoxy and amino substituents also plays a crucial role in determining biological activity. The methoxy group in the acetamide portion of this compound provides steric bulk that can influence molecular conformation and binding orientation, while the amino group on the pyrazole ring offers flexibility for hydrogen bonding interactions. This complementary positioning allows for optimal interaction with biological targets while maintaining favorable pharmacokinetic properties.
| Substituent Type | Electronic Effect | Biological Contribution | Optimization Strategy |
|---|---|---|---|
| Methoxy (-OCH₃) | Electron donating | Hydrogen bonding, lipophilicity | Position optimization |
| Amino (-NH₂) | Electron donating | Nucleophilicity, H-bonding | Substitution pattern |
| Combined Effect | Enhanced electron density | Synergistic binding | Strategic positioning |
| Steric Influence | Conformational control | Selectivity enhancement | Molecular design |
Properties
IUPAC Name |
N-[2-(5-aminopyrazol-1-yl)ethyl]-2-methoxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-14-6-8(13)10-4-5-12-7(9)2-3-11-12;/h2-3H,4-6,9H2,1H3,(H,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMIMCTXUSZIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C(=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 234.68 g/mol
- CAS Number : 1361112-18-6
The presence of the pyrazole ring in its structure is significant as pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrazole ring.
- Introduction of the amine and acetamide functionalities.
- Hydrochloride salt formation for improved solubility and stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
| HepG2 | 0.95 | CDK2 inhibition |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest at specific phases .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Case Studies
-
Study on MCF7 Cell Lines :
- Researchers evaluated the cytotoxic effects of this compound on MCF7 breast cancer cells.
- Results indicated an IC value of 3.79 µM, with significant induction of apoptosis observed through flow cytometry analysis.
-
Assessment in A549 Cell Lines :
- The compound was tested against A549 lung cancer cells, showing an IC of 26 µM.
- Mechanistic studies revealed that it caused cell cycle arrest in the G1 phase, leading to reduced cell viability.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth compared to controls, further supporting its potential as an anticancer agent.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride exhibit anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies show that pyrazole derivatives can inhibit specific kinases involved in cancer progression, making them valuable candidates for targeted cancer therapies .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Synthesis and Development
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route is crucial for ensuring the purity and yield of the final product, which directly impacts its biological activity.
Synthetic Pathway
The synthesis generally includes:
- Step 1: Formation of the pyrazole ring.
- Step 2: Alkylation with ethyl or methoxy acetamide derivatives.
- Step 3: Purification through crystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and ethylamine derivatives. This reaction is critical for modifying the molecule’s pharmacokinetic properties.
Nucleophilic Substitution at Methoxy Group
The methoxy (-OCH₃) group participates in nucleophilic displacement reactions, particularly with strong nucleophiles like amines or thiols.
Acylation of the 5-Amino Group
The primary amine on the pyrazole ring reacts with acylating agents, enabling the synthesis of derivatives with enhanced bioactivity.
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic systems, leveraging its amino and carbonyl groups.
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitution at the C-4 position.
Salt Formation and pH-Dependent Behavior
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity.
Cross-Coupling Reactions
The ethylenediamine linker facilitates Suzuki-Miyaura couplings for bioconjugation.
| Catalyst | Aryl Halide | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 4-Bromophenylboronic acid | N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide-4-biphenyl conjugate | 65% |
Key Findings from Structural Analogs:
-
Bioactivity Modulation : Acylation of the 5-amino group improves metabolic stability in analogs targeting kinase inhibition .
-
Solubility : Hydrolysis of the acetamide group enhances aqueous solubility by 3-fold, critical for formulation .
-
Regioselectivity : Electrophilic substitutions favor the C-4 position due to electron-donating effects of the amino group .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Acetamide Class
Chloro-Substituted Acetamides (Agrochemicals)
Compounds like metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) share the acetamide backbone but differ in substituents:
- Key Differences: The target compound features a 5-amino-pyrazole group, whereas metazachlor has an unsubstituted pyrazole linked via a methyl group. The amino group may enhance hydrogen-bonding capacity. Dimethachlor substitutes the pyrazole with a methoxyethyl group, reducing aromaticity but increasing hydrophobicity. Both agrochemicals include a chloro substituent, absent in the target compound, which is critical for herbicidal activity .
| Compound | Structure Highlights | Target/Application |
|---|---|---|
| Target Compound | 5-Amino-pyrazole, methoxy-acetamide | Undefined (Research phase) |
| Metazachlor | Chloro, pyrazole-methyl, dimethylphenyl | Herbicide |
| Dimethachlor | Chloro, methoxyethyl, dimethylphenyl | Herbicide |
Tubulin Inhibitors (Quinolyloxy-Acetamides)
Compounds such as D.1.11 (2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)-2-methoxy-acetamide) from share the 2-methoxy-acetamide motif but differ in substituents:
- Key Differences: D.1.11 includes a quinolyloxy group and fluoroethyl chain, likely enhancing tubulin-binding affinity. The target compound’s 5-amino-pyrazole may prioritize interactions with nitrogen-rich environments (e.g., kinase active sites) rather than tubulin .
Pyrazole-Containing Analogues
H-Series Protein Kinase Inhibitors
The H-series inhibitors (e.g., H-9 hydrochloride, N-(2-aminoethyl)-5-isoquinolinesulfonamide) feature pyrazole-like isoquinoline sulfonamide groups:
- Key Differences: H-9’s sulfonamide group and isoquinoline ring target protein kinases (e.g., PKA), whereas the target compound’s acetamide and pyrazole may favor different binding pockets. The ethylamino linker in H-9 is analogous to the ethyl chain in the target compound, but the absence of a methoxy group reduces steric hindrance in H-9 .
Functional Group Impact on Bioactivity
- Amino-Pyrazole vs.
- Methoxy-Acetamide vs. Sulfonamide : The methoxy group may confer metabolic stability, whereas sulfonamides (e.g., H-series) are prone to hydrolysis, affecting pharmacokinetics.
Research Implications and Gaps
- While structural parallels exist with agrochemicals () and kinase inhibitors (), the target compound’s unique combination of amino-pyrazole and methoxy-acetamide warrants further investigation into its specificity and toxicity.
Q & A
Q. What are the key synthetic routes for N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride, and how is the product characterized?
- Methodology : The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form pyrazole intermediates. For example, similar compounds (e.g., 2-chloro-N-pyrazolyl acetamides) are synthesized via cyclization of hydrazide derivatives . Post-synthesis, characterization employs:
- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions and purity.
- Elemental analysis to validate molecular composition .
- Critical Step : Purification via recrystallization or chromatography to isolate the hydrochloride salt .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined for experimental use?
- Methodology :
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (ethyl acetate) using gravimetric or spectrophotometric methods. Hydrochloride salts generally exhibit higher aqueous solubility .
- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure. HPLC or LC-MS monitors decomposition products .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield and purity of this compound?
- Methodology : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, temperature, reagent ratios). For instance:
- Factorial designs screen parameters affecting cyclization efficiency.
- Response Surface Methodology (RSM) models interactions between variables to predict optimal conditions .
- Example: A 2² factorial design revealed that POCl₃ concentration and temperature significantly impact yield in analogous pyrazole syntheses .
Q. How can computational tools predict the biological activity or reactivity of this compound?
- Methodology :
- Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes) using software like AutoDock. For pyrazole derivatives, docking studies have identified potential interactions with kinase active sites .
- PASS program : Estimates biological activity spectra (e.g., antileishmanial or antimalarial potential) based on structural descriptors .
- Reaction path search : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, aiding in rational design of derivatives .
Q. How to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Methodology :
- Dose-response assays : Re-evaluate IC₅₀ values across multiple concentrations to rule out assay variability.
- Off-target screening : Use proteomic profiling (e.g., affinity chromatography/MS) to identify unintended interactions .
- Structural analogs : Compare activity with similar compounds (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
